

AZD-3161: A Comparative Analysis of Ion Channel Cross-Reactivity

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Compound of Interest		
Compound Name:	AZD-3161	
Cat. No.:	B1666215	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **AZD-3161**'s cross-reactivity with other ion channels, supported by available experimental data. **AZD-3161** is recognized as a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a key target in the research of neuropathic and inflammatory pain.

Selectivity Profile of AZD-3161

The development of selective NaV1.7 inhibitors is challenged by the need to minimize off-target effects, particularly on other sodium channel subtypes and the hERG channel, which are associated with central nervous system (CNS) and cardiovascular side effects, respectively.

Available data indicates that **AZD-3161** demonstrates significant selectivity for NaV1.7 over the cardiac sodium channel NaV1.5 and the hERG potassium channel. The reported potency (pIC50) for NaV1.7 is 7.1, while for both NaV1.5 and hERG, it is 4.9. This translates to a more than 100-fold selectivity for NaV1.7 over these two critical off-targets.

Beyond ion channels, **AZD-3161** has also been profiled against other targets. It has been shown to inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC50 values of 1.8 μ M and 5 μ M, respectively.



Target	pIC50	IC50 (μM)	Selectivity vs. NaV1.7	Reference
NaV1.7	7.1	0.079	-	
NaV1.5	4.9	12.6	~159-fold	_
hERG	4.9	12.6	~159-fold	_
Adenosine Transporter (AT)	-	1.8	-	_
Cannabinoid B1 (CB1) Receptor	-	5.0	-	_

Experimental Protocols

The following provides a generalized methodology for assessing the cross-reactivity of a compound like **AZD-3161** against a panel of ion channels, based on standard industry practices.

Electrophysiological Screening

Objective: To determine the inhibitory activity of a test compound on a panel of ion channels expressed in a heterologous expression system.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific ion channel subtype of interest.

Methodology: Automated Patch-Clamp Electrophysiology

- Cell Preparation: Cultured cells expressing the target ion channel are harvested and prepared into a single-cell suspension.
- Compound Preparation: The test compound (e.g., AZD-3161) is prepared in a series of concentrations to determine a dose-response relationship.
- Automated Patch-Clamp:



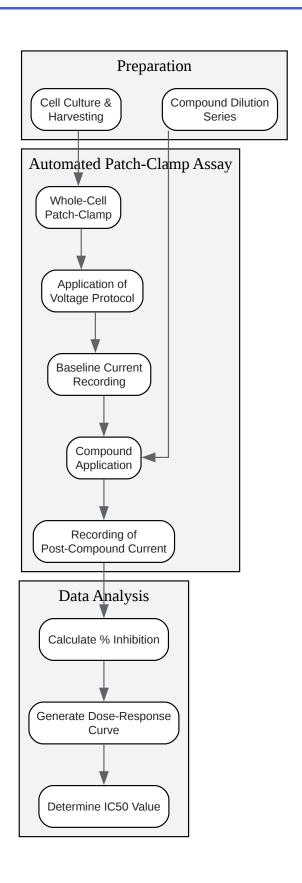
- Cells are captured on a multi-well plate where a gigaseal is formed between the cell membrane and the recording electrode.
- The whole-cell configuration is established to allow for voltage control of the cell membrane and recording of the ion channel currents.
- Specific voltage protocols are applied to elicit channel activation and inactivation. The nature of these protocols depends on the specific ion channel being studied.
- The baseline channel activity is recorded prior to the application of the test compound.
- The test compound is then applied at various concentrations, and the effect on the ion channel current is recorded.

Data Analysis:

- The peak ion channel current is measured before and after the application of the test compound.
- The percentage of inhibition is calculated for each concentration.
- An IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a logistical equation.

Experimental Workflow for Ion Channel Cross-Reactivity Screening





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Caption: Workflow for assessing ion channel cross-reactivity.



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